9H-Purine-9-methanol, 6-(heptylthio)-
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Overview
Description
9H-Purine-9-methanol, 6-(heptylthio)-: is a chemical compound with the molecular formula C13H20N4OS and a molecular weight of 280.394 g/mol This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific reagents and catalysts to facilitate these substitutionsThe methanol group can be introduced through a similar substitution reaction using methanol and an appropriate catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Purine-9-methanol, 6-(heptylthio)- can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can also undergo reduction reactions, especially at the purine ring, resulting in the formation of dihydropurine derivatives.
Substitution: The heptylthio group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropurine derivatives.
Substitution: Various purine derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 9H-Purine-9-methanol, 6-(heptylthio)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine backbone makes it a candidate for studying enzyme-substrate interactions and nucleic acid binding .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. For instance, purine derivatives are known to exhibit antiviral, anticancer, and anti-inflammatory activities. The heptylthio group may enhance the compound’s lipophilicity, improving its bioavailability and cellular uptake .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 9H-Purine-9-methanol, 6-(heptylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The purine ring can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes and receptors. This binding can inhibit or modulate the activity of these proteins, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase.
Receptors: It can also interact with purinergic receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
- 9H-Purine-9-methanol, 6-(methylthio)-
- 9H-Purine-9-methanol, 6-(ethylthio)-
- 9H-Purine-9-methanol, 6-(butylthio)-
Comparison: Compared to its similar compounds, 9H-Purine-9-methanol, 6-(heptylthio)- has a longer alkyl chain (heptyl group), which can significantly affect its lipophilicity, solubility, and biological activity. The longer alkyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy in biological systems .
Properties
CAS No. |
14133-11-0 |
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Molecular Formula |
C13H20N4OS |
Molecular Weight |
280.39 g/mol |
IUPAC Name |
(6-heptylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C13H20N4OS/c1-2-3-4-5-6-7-19-13-11-12(14-8-15-13)17(10-18)9-16-11/h8-9,18H,2-7,10H2,1H3 |
InChI Key |
NUJVRANCYMMBBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=NC=NC2=C1N=CN2CO |
Origin of Product |
United States |
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